molecular formula C8H14N4O B1520546 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide CAS No. 1177340-00-9

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide

Cat. No. B1520546
M. Wt: 182.22 g/mol
InChI Key: ICLSZONXTRREMJ-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C8H14N4O and a molecular weight of 182.23 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and three methyl groups attached to the ring . The compound also contains an acetohydrazide group .


Physical And Chemical Properties Analysis

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a solid at room temperature . The predicted boiling point is approximately 402.5°C at 760 mmHg . The compound has a predicted density of approximately 1.3 g/cm³ and a predicted refractive index of 1.60 .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry for creating complex molecules. For example, studies have focused on its role in generating pyrazole derivatives, highlighting its versatility in constructing molecules with potential biological activities (Ojala, Ojala, & Gleason, 1998; Channar et al., 2019). These studies underscore the compound's role in synthesizing molecules with detailed structural configurations conducive to further chemical modifications.

Antimicrobial and Antioxidant Properties

Research into acetoxysulfonamide pyrazole derivatives, initiated from vanillin chalcones and including 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide, has shown significant antimicrobial activities. These compounds, particularly the chloro derivatives, have also displayed notable antioxidant and anti-inflammatory activity, indicating their potential for developing new therapeutic agents (Hamada & Abdo, 2015).

Enzyme Inhibition for Disease Treatment

Compounds incorporating sulfonamide, pyrazole, and chalcone groups, synthesized using 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide, have been identified as potent inhibitors of carbonic anhydrase (CA) I and II isoenzymes. These enzymes are targets for treating diseases such as retinal and cerebral edema, epilepsy, and glaucoma. Some synthesized compounds showed superior inhibitory activity compared to the reference drug acetazolamide, suggesting promising applications in medicinal chemistry (Tuğrak et al., 2021).

Anticancer Activities

Several derivatives synthesized from 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide have been evaluated for their antiproliferative activities against cancer cell lines. Notably, compounds exhibited high efficacy against PC3 cells and moderate activities against Bcap37 and BGC823 cells, suggesting their potential in cancer treatment strategies (Jin et al., 2006).

Antiviral and Analgesic Applications

Novel derivatives of 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide have been synthesized and shown to possess anti-HIV-1 activity with notable effectiveness, presenting a new avenue for developing antiviral therapies. Additionally, some derivatives have demonstrated potent analgesic activity, indicating their potential for pain management (Aslam et al., 2014).

properties

IUPAC Name

2-(3,4,5-trimethylpyrazol-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-5-6(2)11-12(7(5)3)4-8(13)10-9/h4,9H2,1-3H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLSZONXTRREMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)CC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672490
Record name 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide

CAS RN

1177340-00-9
Record name 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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